bicyclo-PGEM
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Overview
Description
. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Bicyclo-PGEM is particularly significant due to its stability, which allows for more reliable measurements of Prostaglandin E2 metabolites in plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo-PGEM is synthesized through the alkalinization of plasma, which converts Prostaglandin E2 and its degradation products into the stable bicyclo compound . This process involves the use of a rabbit antiserum against this compound and a radiolabel produced by alkalinization of tritiated Prostaglandin E2 . The reaction conditions are carefully controlled to ensure the stability and accuracy of the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar alkalinization techniques. The process is optimized for high yield and purity, employing advanced chromatographic and extraction methods to isolate the compound . The production is carried out under stringent quality control measures to ensure consistency and reliability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo-PGEM undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that have different functional groups attached .
Scientific Research Applications
Bicyclo-PGEM has a wide range of scientific research applications:
Mechanism of Action
Bicyclo-PGEM exerts its effects by interacting with specific molecular targets and pathways involved in Prostaglandin E2 signaling . It binds to Prostaglandin receptors on cell surfaces, triggering a cascade of intracellular events that modulate inflammation, vasodilation, and other physiological processes . The stability of this compound allows for more accurate studies of these pathways, providing valuable insights into the role of Prostaglandins in health and disease .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: The parent compound from which bicyclo-PGEM is derived.
13,14-dihydro-15-keto Prostaglandin E2: Another metabolite of Prostaglandin E2.
Prostaglandin F2α: A related Prostaglandin with different physiological effects.
Uniqueness
This compound is unique due to its stability, which makes it a valuable tool for studying Prostaglandin E2 metabolism . Unlike its parent compounds, this compound does not degrade rapidly, allowing for more reliable measurements and consistent results in scientific research .
Properties
IUPAC Name |
7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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